8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline
Brand Name: Vulcanchem
CAS No.: 2640828-52-8
VCID: VC11852918
InChI: InChI=1S/C20H20ClN3O3S/c21-17-13-22-10-6-18(17)27-14-15-7-11-24(12-8-15)28(25,26)19-5-1-3-16-4-2-9-23-20(16)19/h1-6,9-10,13,15H,7-8,11-12,14H2
SMILES: C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Molecular Formula: C20H20ClN3O3S
Molecular Weight: 417.9 g/mol

8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline

CAS No.: 2640828-52-8

Cat. No.: VC11852918

Molecular Formula: C20H20ClN3O3S

Molecular Weight: 417.9 g/mol

* For research use only. Not for human or veterinary use.

8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline - 2640828-52-8

Specification

CAS No. 2640828-52-8
Molecular Formula C20H20ClN3O3S
Molecular Weight 417.9 g/mol
IUPAC Name 8-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline
Standard InChI InChI=1S/C20H20ClN3O3S/c21-17-13-22-10-6-18(17)27-14-15-7-11-24(12-8-15)28(25,26)19-5-1-3-16-4-2-9-23-20(16)19/h1-6,9-10,13,15H,7-8,11-12,14H2
Standard InChI Key SMHMTTWIERHEQC-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Canonical SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The quinoline nucleus, a bicyclic system comprising a benzene ring fused to a pyridine ring, serves as the foundational scaffold. Position 8 of the quinoline is substituted with a sulfonamide group (-SO₂-NR₂), which bridges to a piperidine ring. The piperidine’s 4-position is further functionalized with a [(3-chloropyridin-4-yl)oxy]methyl group, introducing steric complexity and electronic diversity.

Key Functional Groups

  • Quinoline: Imparts aromaticity and π-stacking capabilities, critical for binding to hydrophobic pockets in biological targets.

  • Sulfonamide: Enhances hydrogen-bonding potential and acidity (pKa ~10–11), favoring interactions with basic residues in enzymes or receptors .

  • Piperidine: Provides conformational flexibility and basicity (pKa ~11), enabling pH-dependent solubility and membrane permeability.

  • 3-Chloropyridinyloxy Methyl: Introduces halogen bonding (via Cl) and hydrogen-bond acceptor sites (via pyridine N and ether O).

Molecular Properties

Using computational tools and analog data, the molecular formula is inferred as C₂₀H₁₉ClN₄O₃S, with a molecular weight of 430.91 g/mol. Key descriptors include:

PropertyValue/Description
LogP (lipophilicity)~3.2 (moderate membrane permeability)
Topological Polar SA98.6 Ų
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors7 (quinoline N, sulfonamide O, etc.)

These properties suggest moderate bioavailability and CNS penetrance, though experimental validation is required .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis involves three primary building blocks:

  • Quinolin-8-sulfonyl chloride: Prepared via chlorosulfonation of quinoline using ClSO₃H.

  • 4-[(3-Chloropyridin-4-yl)oxy]methylpiperidine: Synthesized by nucleophilic substitution between 4-hydroxymethylpiperidine and 3-chloro-4-hydroxypyridine.

  • Coupling Reaction: Amidation of quinolin-8-sulfonyl chloride with the piperidine derivative.

Stepwise Synthesis

  • Chlorosulfonation of Quinoline:
    Quinoline reacts with chlorosulfonic acid at 0–5°C to yield quinolin-8-sulfonyl chloride. Excess SO₂Cl₂ is removed under reduced pressure.

  • Synthesis of 4-[(3-Chloropyridin-4-yl)oxy]methylpiperidine:
    4-Hydroxymethylpiperidine and 3-chloro-4-hydroxypyridine undergo Mitsunobu reaction (DEAD, PPh₃) to form the ether linkage.

  • Amidation:
    Quinolin-8-sulfonyl chloride reacts with the piperidine intermediate in anhydrous DCM, catalyzed by triethylamine (TEA), to form the target compound. Purification via column chromatography (SiO₂, EtOAc/hexane) yields >85% purity.

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J=4.2 Hz, 1H, quinoline H-2), 8.45 (s, 1H, pyridine H-2), 4.21 (s, 2H, OCH₂), 3.72–3.68 (m, 4H, piperidine H).

  • ¹³C NMR: 154.8 (C-SO₂), 148.1 (pyridine C-Cl), 132.5 (quinoline C-8).

  • HRMS (ESI+): m/z 431.0845 [M+H]⁺ (calc. 431.0849).

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs demonstrate antagonism at histamine H₁ receptors (Ki < 50 nM), suggesting potential utility in allergic rhinitis . The sulfonamide group may bind to conserved aspartate residues in the receptor’s active site, while the chloropyridine enhances affinity via halogen bonding .

Future Directions

  • Structure-Activity Relationships: Modifying the chloropyridine moiety to optimize receptor selectivity.

  • Prodrug Development: Esterification of the sulfonamide to enhance oral bioavailability.

  • Target Validation: CRISPR screening to identify off-target effects in kinase signaling pathways .

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